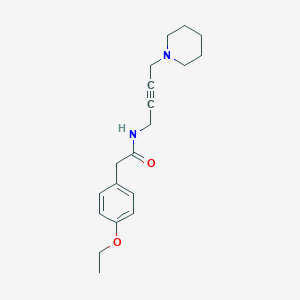
(2-((4-metilbencil)tio)-4,5-dihidro-1H-imidazol-1-il)(3,4,5-trimetoxifenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under discussion belongs to a class of organic compounds known for their complex synthesis and diverse biological activities. These compounds are typically synthesized through multi-step chemical reactions, involving the formation of intermediate compounds that are further modified to achieve the desired product.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of hydrazides with aldehydes to yield Schiff bases, which are then reacted with various reagents to introduce additional functional groups or to cyclize the structure into heterocyclic compounds (Bassyouni et al., 2012). Another method includes the reaction of amino compounds with carbonyl compounds followed by cyclization and functionalization to yield the final product (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. Density functional theory (DFT) calculations are often employed to optimize the structure and predict vibrational spectra, providing insights into the molecular geometry, electronic structure, and reactivity of the compound (Shahana & Yardily, 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic addition reactions, which are useful for introducing new functional groups or for cyclization to form heterocyclic structures. Their reactivity towards sulfur- and oxygen-containing nucleophiles under different conditions can lead to the functionalization or transformation of the molecular framework (Pouzet et al., 1998).
Aplicaciones Científicas De Investigación
- Entre los compuestos sintetizados, los análogos más activos incluyeron el derivado p-clorobencilamino (8e), así como los análogos p-cloro y p-metoxifeniletilamino (8f y 8k). Estos compuestos inhibieron el crecimiento de las líneas celulares cancerosas U-937 y SK-MEL-1 con valores de IC50 que oscilan entre 5.7 y 12.2 μM .
- Se exploraron las relaciones estructura-actividad para varios sustituyentes en la posición 2 del esqueleto de tiazol .
- El andamio de 2-aminotiazol (que incluye este compuesto) ha surgido como un andamio prometedor en la investigación de química medicinal y descubrimiento de fármacos .
Actividad Anticancerígena
Inhibición Dual de Tubulina y Cinasas Dependientes de Ciclinas (CDK)
Química Medicinal y Descubrimiento de Fármacos
Síntesis de Bencimidazol
Propiedades
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-5-7-15(8-6-14)13-28-21-22-9-10-23(21)20(24)16-11-17(25-2)19(27-4)18(12-16)26-3/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUDSFXYMURRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)
![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)

![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)
![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)
![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)

![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)

